LacDiNAc MP Glycoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LacDiNAc MP Glycoside typically involves the glycosylation of 4-methoxyphenyl with 2-acetamido-2-deoxy-β-D-galactopyranosyl and 2-acetamido-2-deoxy-β-D-glucopyranoside. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale glycosylation processes, utilizing automated reactors and stringent quality control measures to maintain the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
LacDiNAc MP Glycoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives, which are used in further biochemical and pharmaceutical applications .
Scientific Research Applications
LacDiNAc MP Glycoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of LacDiNAc MP Glycoside involves its incorporation into glycoproteins through glycosylation. This process is mediated by enzymes such as β4-N-acetylgalactosaminyltransferases, which transfer N-acetylgalactosamine to N-acetylglucosamine of N- and O-glycans . The resulting glycoproteins play crucial roles in cell signaling, adhesion, and immune responses .
Comparison with Similar Compounds
LacDiNAc MP Glycoside is unique due to its specific glycosylation pattern. Similar compounds include:
LacNAc (N-acetyllactosamine): Differing in the glycosidic linkage and biological roles.
LacdiNAc (GalNAcβ1→4GlcNAc): Shares structural similarities but differs in its specific biological functions and applications.
This compound stands out due to its specific involvement in cancer cell glycosylation patterns, making it a valuable tool in cancer research and diagnostics .
Properties
IUPAC Name |
N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O12/c1-10(28)24-16-19(31)18(30)14(8-26)35-23(16)37-21-15(9-27)36-22(17(20(21)32)25-11(2)29)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWXDRLHGWRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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